VL285 is a synthetic compound characterized as a complex organic molecule. Its full chemical name is (2S,4R)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development and biological research. The molecular formula of VL285 is with a molecular weight of 548.65 g/mol .
VL285 is primarily synthesized in laboratories rather than being derived from natural sources. It is often used in research settings to explore its biological activities and potential therapeutic effects.
VL285 falls under the classification of synthetic organic compounds, specifically within the category of amides due to its structural characteristics. It may also be classified based on its biological activity and potential therapeutic applications.
The synthesis of VL285 involves a multi-step process that typically includes various chemical reactions. The initial steps often require the formation of key intermediates through reactions such as nucleophilic substitutions and condensation reactions. The synthesis may utilize starting materials like pyrrolidine derivatives and thiazole-containing compounds.
The molecular structure of VL285 features several functional groups, including:
The structural analysis can be supported by techniques such as:
VL285 can participate in various chemical reactions, which may include:
The reactivity of VL285 can be explored through controlled experiments to understand its stability and potential interactions with other molecules, which is crucial for its application in drug development.
The mechanism of action of VL285 involves its interaction with specific biological targets, potentially modulating pathways related to cell signaling or metabolic processes.
Research into the precise mechanisms is ongoing, but preliminary studies suggest that VL285 may influence kinase activity or other enzymatic functions, contributing to its pharmacological effects.
VL285 has potential applications in various scientific fields, particularly in:
Research continues to uncover further applications and optimize the synthesis and efficacy of VL285, making it a compound of interest in contemporary scientific studies.
Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently recruited component in PROTAC design due to its ubiquitous tissue expression and well-characterized ligand-binding interfaces. VL285 serves as a potent small-molecule ligand for VHL, exhibiting an IC₅₀ of 0.34 μM. This high binding affinity enables efficient recruitment of the CRL2^(VHL) complex (Cullin RING ligase complex), facilitating targeted ubiquitination. Unlike early peptidic VHL binders, VL285's drug-like properties (MW: 532.65 g/mol) make it suitable for constructing cell-permeable PROTACs with enhanced pharmacological profiles. Its molecular structure features a hydroxyproline core that mimics the natural HIF-α interaction, crucial for forming productive ternary complexes [1] [5] [10].
Table 1: Key Chemical Characteristics of VL285
Property | Value | Measurement Method |
---|---|---|
CAS Number | 1448188-57-5 | N/A |
Molecular Formula | C₂₉H₃₂N₄O₄S | HRMS |
Molecular Weight | 532.65 g/mol | Calculated |
Purity | >98% | HPLC |
Binding Affinity (IC₅₀) | 0.34 μM | Fluorescence Polarization |
Solubility | 100 mg/mL in DMSO | Experimental |
The evolution of PROTAC technology has progressed through three distinct generations. First-generation constructs relied on peptidic E3 ligase ligands (e.g., HIF-α-derived peptides for VHL recruitment), which suffered from poor cell permeability and metabolic instability. Second-generation PROTACs incorporated small-molecule E3 ligands, including VHL binders like VL285 and CRBN ligands such as pomalidomide. This shift was enabled by breakthroughs in structural biology that revealed key interaction surfaces on VHL, allowing rational ligand design. VL285 exemplifies this advancement as it stems from systematic optimization of hydroxyproline-based scaffolds to improve binding kinetics and linker compatibility. Third-generation "controllable" PROTACs now incorporate stimuli-responsive elements, yet VHL ligands like VL285 remain foundational due to their well-defined binding characteristics [5] [6] [9].
VL285's primary application lies in chemical knockdown studies of fusion proteins. As a core component of "HaloPROTACs," it enables targeted degradation of HaloTag7-fusion proteins—a widely used system for protein labeling and manipulation. In HEK293 cells expressing GFP-HaloTag7, VL285-based PROTACs achieved up to 90% degradation with a remarkable DC₅₀ of 19 nM. This efficiency makes VL285 an indispensable tool for functional genomics and target validation studies. Additionally, its utility extends to overcoming drug resistance in oncology targets; for example, VL285-derived PROTACs effectively degrade mutant forms of proteins resistant to conventional inhibitors. Beyond degradation, VL285 serves as a mechanistic probe for studying ternary complex formation kinetics and ubiquitination thresholds [2] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7